4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione
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Overview
Description
4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two isobenzofuran-1,3-dione groups connected via an oxygen bridge, forming a symmetrical and highly reactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with hydroquinone under controlled conditions. The reaction proceeds through an esterification process, followed by cyclization to form the desired product. The general reaction conditions include:
Reactants: Phthalic anhydride and hydroquinone
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like toluene or xylene
Temperature: Elevated temperatures around 150-200°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces diols.
Scientific Research Applications
4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione exerts its effects involves its ability to interact with various molecular targets. The compound’s reactive dione groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its potential therapeutic and biochemical applications.
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride: A simpler anhydride used in the synthesis of polyesters and alkyd resins.
Naphthalene-1,8-dicarboxylic Anhydride: Another anhydride with similar reactivity but different structural properties.
Maleic Anhydride: Known for its use in the production of unsaturated polyester resins.
Uniqueness
4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione is unique due to its symmetrical structure and the presence of two reactive dione groups. This dual functionality allows for diverse chemical modifications and applications, distinguishing it from simpler anhydrides.
Properties
IUPAC Name |
4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O7/c17-13-8-5-4-7(6-10(8)15(19)22-13)21-11-3-1-2-9-12(11)16(20)23-14(9)18/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVHOFITDJSMOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561838 |
Source
|
Record name | 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50662-95-8 |
Source
|
Record name | 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-Oxydiphthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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